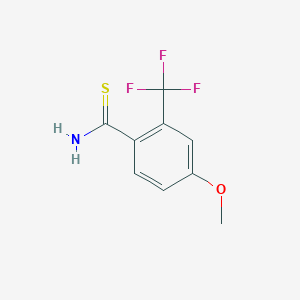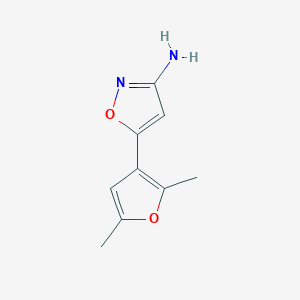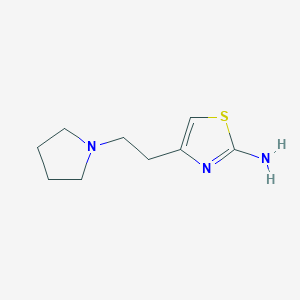
2-(3,3-Dimethylcyclopentyl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,3-Dimethylcyclopentyl)ethan-1-ol is an organic compound with the molecular formula C9H18O and a molecular weight of 142.24 g/mol This compound is characterized by a cyclopentane ring substituted with two methyl groups at the 3-position and an ethan-1-ol group at the 2-position
Méthodes De Préparation
The synthesis of 2-(3,3-Dimethylcyclopentyl)ethan-1-ol typically involves the reaction of 3,3-dimethylcyclopentanone with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions include:
Grignard Reaction: The 3,3-dimethylcyclopentanone is reacted with ethylmagnesium bromide in anhydrous ether to form the Grignard reagent.
Hydrolysis: The resulting Grignard reagent is then hydrolyzed with water or dilute acid to yield this compound.
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
2-(3,3-Dimethylcyclopentyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-(3,3-Dimethylcyclopentyl)ethan-1-ol has diverse applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: This compound is used in the development of new drugs and therapeutic agents.
Material Science: It is utilized in the synthesis of novel materials with unique properties.
Biological Studies: Researchers use this compound to study its effects on biological systems and its potential as a bioactive agent.
Mécanisme D'action
The mechanism of action of 2-(3,3-Dimethylcyclopentyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopentane ring and methyl groups contribute to the compound’s hydrophobic interactions, affecting its solubility and bioavailability.
Comparaison Avec Des Composés Similaires
2-(3,3-Dimethylcyclopentyl)ethan-1-ol can be compared with other similar compounds, such as:
Cyclopentanol: Lacks the methyl groups and has different physical and chemical properties.
2-(3,3-Dimethylcyclopentyl)ethan-1-amine: Contains an amine group instead of a hydroxyl group, leading to different reactivity and applications.
3,3-Dimethylcyclopentanol: The hydroxyl group is directly attached to the cyclopentane ring, resulting in different chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and reactivity.
Propriétés
Formule moléculaire |
C9H18O |
|---|---|
Poids moléculaire |
142.24 g/mol |
Nom IUPAC |
2-(3,3-dimethylcyclopentyl)ethanol |
InChI |
InChI=1S/C9H18O/c1-9(2)5-3-8(7-9)4-6-10/h8,10H,3-7H2,1-2H3 |
Clé InChI |
MHCNKGRXAWXUAX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(C1)CCO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylicacid](/img/structure/B13595463.png)

![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)



![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)




![1-(Benzo[d]thiazol-2-yl)prop-2-en-1-ol](/img/structure/B13595533.png)

